NVS-PI3-4 is a selective inhibitor of the enzyme phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in various cellular processes, particularly in immune signaling and inflammation. This compound is extensively utilized in scientific research to elucidate the functions of the PI3Kγ pathway and its implications in diseases such as cancer and inflammatory disorders. Its specificity for PI3Kγ makes it a valuable tool for studying the unique roles of this isoform compared to other phosphoinositide 3-kinase isoforms.
NVS-PI3-4 is classified as a small molecule inhibitor and is primarily sourced from chemical suppliers specializing in research-grade compounds. It is categorized under kinase inhibitors, specifically targeting the PI3K family of enzymes. The compound is recognized for its high purity, often exceeding 99%, which is essential for reliable experimental results.
The synthesis of NVS-PI3-4 involves multiple steps, including the formation of key intermediates through controlled reactions. While specific proprietary details of the synthesis are not publicly disclosed, it generally includes:
The synthesis typically employs solvents such as dichloromethane at temperatures ranging from 0°C to room temperature, optimizing conditions for maximal yield and purity .
NVS-PI3-4 has a well-defined molecular structure characterized by its specific functional groups that confer selectivity towards PI3Kγ. The molecular formula, while not explicitly stated in the sources, can be inferred based on its synthesis and chemical behavior.
Key Structural Features:
The structural analysis indicates that NVS-PI3-4 forms a critical hydrogen bond with valine 882 in the hinge region of PI3Kγ, a conserved feature among ATP-competitive inhibitors .
NVS-PI3-4 primarily undergoes reactions involving its interaction with the PI3Kγ enzyme. The most notable reaction includes:
This specific interaction highlights NVS-PI3-4's role in modulating signaling pathways associated with cell growth and survival .
The mechanism of action for NVS-PI3-4 involves its binding to the active site of PI3Kγ, leading to inhibition of downstream signaling pathways:
Experimental data suggest that treatment with NVS-PI3-4 significantly decreases p-AKT levels, indicating effective inhibition of the PI3K/AKT signaling pathway .
NVS-PI3-4 exhibits distinct physical and chemical properties crucial for its function:
These properties are vital for its application in laboratory settings where precise measurements and reactions are required .
NVS-PI3-4 has several significant applications in scientific research:
Its specificity for PI3Kγ distinguishes it from other inhibitors, making it invaluable for targeted studies within this signaling pathway .
NVS-PI3-4 achieves high selectivity for PI3Kγ (p110γ catalytic subunit) over other class I PI3K isoforms (α, β, δ) through precise exploitation of structural variations within the ATP-binding pocket and regulatory domains. The compound capitalizes on a hydrophobic cleft near the ATP-binding site, formed by non-conserved residues such as Ile939 and Trp812 in p110γ, which are replaced by bulkier or charged residues (e.g., Arg, Gln) in other isoforms [3] [9]. Additionally, the C-terminal regulatory arch of PI3Kγ (residues 1020–1102), particularly the tryptophan residue (Trp1080) that stabilizes an autoinhibited conformation, creates a unique binding surface absent in PI3Kδ [2]. Molecular dynamics simulations confirm that NVS-PI3-4’s thiazolopiperidine core establishes van der Waals contacts with Val882 and Met804 of p110γ—residues that are either sterically hindered or polar in PI3Kα/β (e.g., PI3Kδ has Met752 instead of Val882) [3] [5]. This residue-specific interaction underpins its >100-fold selectivity for PI3Kγ [5].
Table 1: Key Structural Determinants of NVS-PI3-4 Selectivity in Class I PI3K Isoforms
Isoform | Residue Equivalent to p110γ Ile939 | Residue Equivalent to p110γ Val882 | C-Terminal Regulatory Motif |
---|---|---|---|
PI3Kγ (p110γ) | Ile939 | Val882 | Trp1080 "lock" stabilizes inactive state |
PI3Kδ (p110δ) | Gln885 | Met752 | Lysine-rich loop (no tryptophan lock) |
PI3Kα (p110α) | Arg770 | Gln859 | Glutamic acid cluster |
PI3Kβ (p110β) | Arg735 | Phe771 | Hydrophobic pocket with partial occlusion |
Beyond competitive ATP-binding, NVS-PI3-4 acts as an allosteric modulator by stabilizing inactive conformations of PI3Kγ. The compound binds to a type III allosteric pocket situated between the N- and C-lobes of the kinase domain, adjacent to the αC-helix [1] [9]. This binding induces a 15° rotation of the αC-helix to an "out" position, disrupting the salt bridge between Lys833 in the β3-strand and Glu837 in the αC-helix—a critical interaction for catalytic competence [1] [2]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal that NVS-PI3-4 reduces solvent accessibility in the activation loop (residues 963–990) by 40%, locking it in a closed "DFG-out" conformation that sterically occludes ATP entry [2] [9]. Consequently, the regulatory arch helices (kα10–kα12) remain clamped over the catalytic site, preventing phosphotransfer to PIP₂ substrates [2].
NVS-PI3-4 selectively destabilizes PI3Kγ’s association with its regulatory subunits p101 and p84 (p87PIKAP), which are essential for recruiting the kinase to GPCR-activated Gβγ complexes. Biochemical assays demonstrate that at 100 nM, NVS-PI3-4 reduces p101-Gβγ binding affinity by 8-fold (Kd shift from 25 nM to 200 nM), while leaving p110γ catalytic integrity intact [2] [6]. This occurs through compound-induced rigidification of the C2-helical linker domain (residues 371–520), which normally undergoes dynamic fluctuations to accommodate Gβγ docking [2] [9]. Mutagenesis studies confirm that disruption is most pronounced when NVS-PI3-4 binds near the p110γ-p101 interface at Arg649, a residue critical for allosteric communication with the p101 Gβγ-binding domain [9]. In mast cells, this mechanism abrogates FcεRI-mediated PI3Kγ membrane translocation by 90% [6].
Table 2: Impact of NVS-PI3-4 on PI3Kγ Regulatory Subunits
Regulatory Subunit | Function in PI3Kγ Activation | Effect of NVS-PI3-4 | Experimental Evidence |
---|---|---|---|
p101 | Enhances Gβγ binding affinity 100-fold | Reduces Gβγ affinity by 8-fold | Co-immunoprecipitation shows dissociation at IC₅₀ = 50 nM |
p84 (p87PIKAP) | Facilitates Rab8-dependent membrane recruitment | Blocks Rab8 binding | FRET assays show disrupted p110γ-Rab8 interaction |
Gβγ | Directly activates p110γ catalytic activity | Prevents docking to C2-helical linker | HDX-MS reveals reduced flexibility in linker residues 400–430 |
NVS-PI3-4 functions as a competitive ATP antagonist with slow off-rate kinetics, enabling sustained inhibition despite intracellular ATP concentrations. Enzymatic assays show a Kᵢ of 5 nM for PI3Kγ, with a dissociation half-life (t₁/₂) of 55 minutes—significantly longer than ATP’s millisecond-scale binding [5] [6]. The compound’s urea-linked thiazolopiperidine scaffold projects into the adenine-binding pocket, forming three hydrogen bonds: (1) between the urea carbonyl and Val882 backbone amide, (2) the thiazole nitrogen and Asp841, and (3) the piperidine nitrogen and Tyr867 [5]. These interactions confer a 200-fold selectivity over PI3Kα, which lacks the Val882 contact due to steric clash with Gln859 [3]. Kinetic analysis reveals mixed-type inhibition toward PIP₂, as NVS-PI3-4 binding allosterically constricts the lipid substrate tunnel [7].
Table 3: Kinetic Parameters of NVS-PI3-4 Against PI3Kγ
Parameter | Value | Method | Significance |
---|---|---|---|
IC₅₀ | 8 nM | Fluorescent PIP₃ production assay | Near-complete enzyme inhibition at 100 nM |
Kᵢ (ATP-competitive) | 5 nM | Michaelis-Menten kinetics with varying ATP | Confirms competition at catalytic site |
Kᵢ (PIP₂-mixed) | 12 nM | Michaelis-Menten kinetics with varying PIP₂ | Induces allosteric PIP₂ site effects |
Dissociation t₁/₂ | 55 min | Surface plasmon resonance (SPR) | Sustained target engagement |
By inhibiting PI3Kγ kinase activity and regulatory subunit interactions, NVS-PI3-4 disrupts PIP₃ generation at plasma membranes. In mast cells, 500 nM NVS-PI3-4 reduces IgE/antigen-induced PIP₃ accumulation by 95% within 5 minutes, as quantified using a high-avidity biosensor (tandem trimer of TAPP1-PH domain) [4] [6]. This directly impairs recruitment of PIP₃-dependent effectors: Akt membrane translocation is abolished (EC₅₀ = 20 nM), while PLC-γ activity decreases by 70% due to loss of membrane docking sites [4] [7]. Consequently, calcium flux and degranulation—downstream of PLC-γ—are suppressed [6] [9]. In chemotaxis assays, NVS-PI3-4 (1 μM) blocks CXCL12-induced macrophage migration by 85%, confirming disruption of PI3Kγ’s polarity-establishing functions [9].
Concluding RemarksNVS-PI3-4 exemplifies a sophisticated, multi-mechanistic approach to targeting PI3Kγ, combining competitive ATP antagonism, allosteric modulation, and regulatory subunit disruption. Its design leverages isoform-specific structural vulnerabilities to achieve exceptional selectivity, while its kinetic profile ensures prolonged target suppression. These properties make it an invaluable tool for dissecting PI3Kγ-dependent signaling in immunometabolism and oncology.
Table 4: Key Characteristics of NVS-PI3-4
Property | Description |
---|---|
Chemical Name | 1-(1,3-Thiazol-2-yl)-N-[2-(tert-butyl)ethyl]piperidine-4-carboxamide |
CAS Number | 941580-60-5 |
Molecular Weight | 402.51 g/mol |
Formula | C₂₀H₂₆N₄O₃S |
Primary Target | PI3Kγ (p110γ catalytic subunit) |
Mechanism Class | ATP-competitive with allosteric effects |
Selectivity Profile | >100-fold selective over PI3Kα/β; 30-fold over PI3Kδ |
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